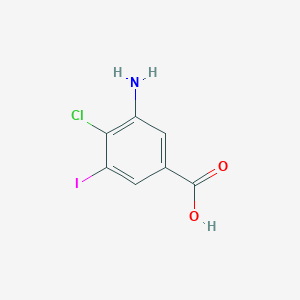
Rhodium(3+);trisulfate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of rhodium(III) sulfate hydrate can be achieved through several methods:
Reaction of Rhodium(III) Hydroxide and Sulfuric Acid: This method was first attempted in 1929 and involves reacting rhodium(III) hydroxide with sulfuric acid to produce different hydrates of rhodium(III) sulfate.
Oxidation of Rhodium Metal with Sulfuric Acid: A more efficient method reported in 2016 involves heating rhodium metal with sulfuric acid at 400°C to produce the anhydrous form of rhodium(III) sulfate.
Analyse Chemischer Reaktionen
Rhodium(III) sulfate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Rhodium(III) sulfate can be reduced to rhodium metal or oxidized to higher oxidation states under specific conditions.
Substitution Reactions: It can participate in ligand exchange reactions, where the sulfate ligands are replaced by other ligands.
Dehydration: The compound can lose water molecules upon heating, leading to different hydrated forms.
Common reagents used in these reactions include sulfuric acid, reducing agents like hydrogen, and various ligands for substitution reactions. Major products formed include different hydrated forms of rhodium sulfate and rhodium metal .
Wissenschaftliche Forschungsanwendungen
Rhodium(III) sulfate hydrate has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in organic reactions, such as hydrogenation and oxidation.
Electroplating: The compound is used in electroplating to produce highly reflective and corrosion-resistant coatings.
Fuel Cells: Rhodium(III) sulfate is added to platinum electrocatalysts in fuel cells to enhance their performance.
Photocatalysis: It is used in the degradation of dyes and other pollutants through photocatalytic processes.
Wirkmechanismus
The mechanism by which rhodium(III) sulfate hydrate exerts its effects varies depending on the application:
Vergleich Mit ähnlichen Verbindungen
Rhodium(III) sulfate hydrate can be compared with other similar compounds, such as:
Platinum(II) sulfate: Both compounds are used in catalysis and electroplating, but rhodium(III) sulfate is often preferred for its higher catalytic activity and resistance to corrosion.
Iridium(III) sulfate: Similar to rhodium(III) sulfate, iridium(III) sulfate is used in catalysis and electroplating.
Palladium(II) sulfate: Palladium(II) sulfate is another platinum group metal sulfate used in catalysis.
Eigenschaften
Molekularformel |
H2O13Rh2S3 |
|---|---|
Molekulargewicht |
512.0 g/mol |
IUPAC-Name |
rhodium(3+);trisulfate;hydrate |
InChI |
InChI=1S/3H2O4S.H2O.2Rh/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 |
InChI-Schlüssel |
MPJHDLITZOASKY-UHFFFAOYSA-H |
Kanonische SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide](/img/structure/B14788950.png)
![3-{[1-(3-Piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-3-pyridin-3-yl-propionic acid](/img/structure/B14788953.png)
![2-Amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14788956.png)
![methyl 5-[(1S)-1-amino-2-hydroxyethyl]-2-chlorobenzoate](/img/structure/B14788958.png)
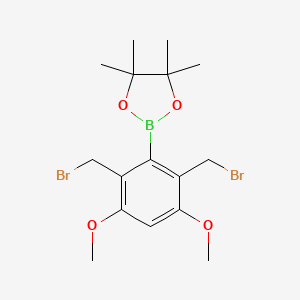
![[4-(5-Hydroxy-2,2-dimethyl-1,3-dioxan-4-yl)-2,2-dimethyl-1,3-dioxan-5-yl]urea](/img/structure/B14788975.png)

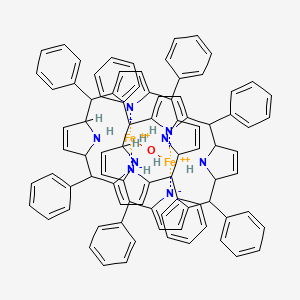
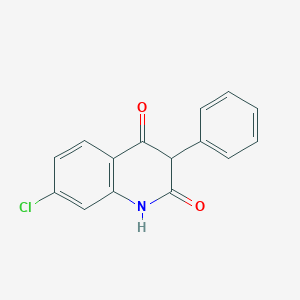
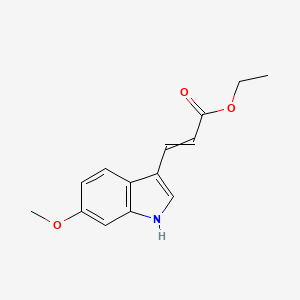
![11,19,21-trihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid](/img/structure/B14789016.png)
![Butanedioic acid, 1-[2-(dimethylamino)-1-[[2-[2-(3-methoxyphenyl)ethyl]phenoxy]methyl]ethyl] ester](/img/structure/B14789026.png)
![7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one](/img/structure/B14789028.png)
